molecular formula C16H29N3O3 B1378845 Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate CAS No. 1423027-93-3

Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B1378845
CAS No.: 1423027-93-3
M. Wt: 311.42 g/mol
InChI Key: GUSGLHDTRSXMKE-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate (CAS 1423027-93-3) is a high-value chemical intermediate with the molecular formula C16H29N3O3 . This complex molecule features a pyrrolidine ring linked via a carbamoyl group to a piperidine scaffold, with a tert-butoxycarbonyl (Boc) protecting group, making it particularly valuable for medicinal chemistry and drug discovery research . The Boc protecting group is a standard strategy in multi-step organic synthesis, allowing for selective deprotection under mild acidic conditions to reveal a secondary amine for further functionalization . The presence of both pyrrolidine and piperidine rings, which are common privileged structures in pharmaceuticals, makes this compound a versatile building block for developing bioactive molecules and potential therapeutics . Its specific structural characteristics, including hydrogen bond donor and acceptor sites, contribute to its potential interactions with biological targets. Researchers utilize this compound as a key synthetic intermediate in constructing more complex molecules, particularly in scaffold diversification and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, and the material should be stored in a cool, dry environment.

Properties

IUPAC Name

tert-butyl 2-(piperidin-3-ylmethylcarbamoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(19)14(20)18-11-12-6-4-8-17-10-12/h12-13,17H,4-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSGLHDTRSXMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring can be synthesized through a reductive amination reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Carbamoylation: : The piperidine intermediate is then reacted with an isocyanate to form the carbamoyl derivative. This step often requires a base such as triethylamine to facilitate the reaction.

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring is introduced through a cyclization reaction, where the carbamoyl derivative undergoes intramolecular cyclization in the presence of a suitable catalyst or under thermal conditions.

  • Esterification: : Finally, the tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the carbamoyl group, converting it to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure, featuring both piperidine and pyrrolidine rings, makes it a candidate for studying receptor interactions and enzyme inhibition. It can be used in the design of ligands for various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery.

Industry

In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Observations

4-Bromophenyl analogues (e.g., CAS 1007881-98-2) exhibit higher lipophilicity (ClogP ~3.2 vs. ~1.5 for the target), favoring membrane permeability but reducing solubility .

Synthetic Utility: The target compound lacks reactive handles like azides (e.g., –7), limiting its direct use in click chemistry but improving stability during storage . Mitsunobu reactions (e.g., ) demonstrate compatibility of tert-butyl pyrrolidine carboxylates with complex coupling conditions, achieving yields >90% .

Biological Relevance :

  • Unlike pyrimidine- or indazole-containing analogues (e.g., ), the target’s piperidine-pyrrolidine hybrid may favor interactions with proteases or GPCRs rather than kinases .

Research Findings and Data

Physicochemical Properties

  • Solubility : Estimated aqueous solubility is <1 mg/mL due to the tert-butyl and piperidine groups, comparable to CAS 1007881-98-2 (logS = -4.2) .

Biological Activity

Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure, molecular properties, and synthesis will also be discussed.

Chemical Structure and Properties

  • Molecular Formula: C16H29N3O3
  • Molecular Weight: 311.41 g/mol
  • CAS Number: 1423027-93-3

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a piperidinylmethyl carbamate moiety. This structural arrangement is hypothesized to enhance its biological activity by improving solubility and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Specific Enzymes:
    • The compound has shown potential in inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression, which may contribute to its anticancer properties .
  • Neuroprotective Effects:
    • Studies have demonstrated that related compounds exhibit neuroprotective effects against amyloid-beta-induced toxicity in astrocytes, suggesting that this compound may also provide similar protective benefits in neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties:
    • The compound may reduce inflammatory markers such as TNF-α, indicating potential use in treating inflammatory conditions .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

Activity Effect Reference
CDK2 InhibitionSignificant reduction in activity
NeuroprotectionModerate protective effect in vitro
Anti-inflammatoryDecrease in TNF-α levels

Case Studies

Several studies have explored the therapeutic potential of compounds similar to this compound:

  • Alzheimer's Disease Models:
    • In vitro studies using astrocytes treated with amyloid-beta showed that the compound reduced oxidative stress markers, suggesting a protective mechanism against neurodegeneration .
  • Cancer Cell Lines:
    • Preliminary studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating cell cycle regulators such as CDK2 .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including carbamate coupling and piperidine functionalization. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidine carboxylate and piperidine moieties under anhydrous conditions (e.g., dichloromethane, 0–25°C) .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, requiring acidic conditions (e.g., HCl in dioxane) for removal .
  • Yield Optimization : Reaction monitoring via TLC or HPLC is critical. Adjusting solvent polarity (e.g., acetonitrile vs. THF) and temperature gradients (e.g., 50–70°C for coupling) improves yields to >75% .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrrolidine ring substitution) and carbamate connectivity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamoyl carbonyls (δ ~155–160 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₆H₂₇N₃O₃) with <2 ppm error .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) distinguish functional groups .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are recommended?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butyl pyrrolidine-1-carboxylate derivatives) to control stereochemistry .
  • Chromatographic Separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers (typical resolution >1.5). Mobile phases: hexane/isopropanol (90:10) .
  • Circular Dichroism (CD) : Validates enantiopurity by comparing experimental CD spectra to computed models .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage and handling?

Methodological Answer:

  • Hydrolysis Prevention : Store at –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF). Avoid prolonged exposure to humidity .
  • Oxidation Resistance : Add antioxidants (e.g., BHT at 0.01% w/w) and use amber vials to block UV light .
  • Stability Monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking identify degradation products (e.g., free pyrrolidine) .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors), and what assays validate its activity?

Methodological Answer:

  • Kinase Inhibition : Test in vitro using ADP-Glo™ kinase assays (e.g., IC₅₀ values against MAPK or PI3K isoforms) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) quantify affinity (Kᵢ < 100 nM in some analogs) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy shows cytoplasmic localization .

Q. What computational methods support structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., piperidine interactions with kinase ATP pockets) .
  • QSAR Modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on pyrrolidine) with activity .
  • MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayers .

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progress (e.g., carbamate formation) .
  • Design of Experiments (DoE) : Response surface methodology optimizes parameters (e.g., reagent stoichiometry, mixing speed) .
  • Quality Control : Strict specification ranges for intermediates (e.g., HPLC purity >98%, residual solvent <500 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate

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